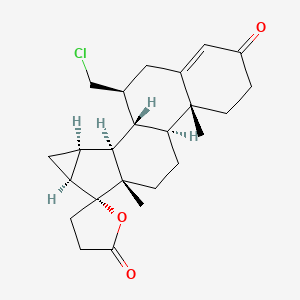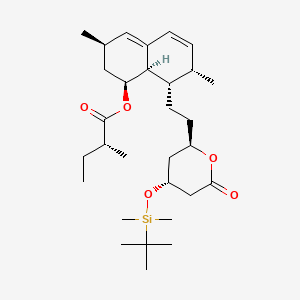
Sulfate d'épinéphrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epinephrine-d3 Sulfate is a deuterated form of epinephrine sulfate, where three hydrogen atoms are replaced by deuterium. Epinephrine, also known as adrenaline, is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of epinephrine due to its stability and distinguishable mass.
Applications De Recherche Scientifique
Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of epinephrine in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of epinephrine.
Clinical Research: Used in clinical trials to understand the effects of epinephrine in various medical conditions.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of epinephrine and its metabolites.
Mécanisme D'action
Target of Action
Epinephrine, also known as adrenaline, primarily targets alpha and beta-adrenergic receptors . These receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. The interaction of epinephrine with these receptors plays a crucial role in the body’s response to stress, such as the fight-or-flight response .
Mode of Action
Epinephrine interacts with its targets, the alpha and beta-adrenergic receptors, resulting in various physiological changes. For instance, its action on alpha-adrenergic receptors minimizes vasodilation and increases vascular permeability during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension . On the other hand, its action on beta receptors relaxes the smooth muscle in the airways of the lungs, relieving shortness of breath and wheezing .
Biochemical Pathways
Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In response to stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction . This leads to the production of epinephrine, which then initiates short-term responses to cope with stress .
Pharmacokinetics
The pharmacokinetics of epinephrine involves its absorption, distribution, metabolism, and excretion (ADME). About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, 40% as VMA, 7% as 3-methoxy-4-hydroxyphenoglycol, 2% as 3,4-dihydroxymandelic acid, and the rest as acetylated derivatives . These metabolites are excreted mainly as the sulfate conjugates and, to a lesser extent, the glucuronide conjugates .
Result of Action
The molecular and cellular effects of epinephrine’s action are diverse and depend on the specific target and the physiological context. For example, in the context of an allergic reaction, epinephrine can minimize vasodilation and increase vascular permeability, preventing the loss of intravascular fluid volume and hypotension . In the respiratory system, it can relax the smooth muscle in the airways, relieving shortness of breath and wheezing .
Action Environment
The action of epinephrine can be influenced by various environmental factors. For instance, the presence of certain toxic cations in the same environment can influence the pharmacological action of epinephrine . Additionally, the body’s physiological state, such as stress levels, can also affect the production and action of epinephrine .
Analyse Biochimique
Biochemical Properties
Epinephrine-d3 Sulfate interacts with various enzymes, proteins, and other biomolecules. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In rats, immobilization stress activates the PNMT gene in the adrenal medulla via Egr-1 and Sp1 induction .
Cellular Effects
Epinephrine-d3 Sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Epinephrine initiates short-term responses to cope with stress, and is stress-regulated via genetic control of its biosynthetic enzyme, PNMT .
Molecular Mechanism
Epinephrine-d3 Sulfate exerts its effects at the molecular level through various mechanisms. It binds to adrenoceptors, leading to increased activity of the enzyme adenylate cyclase, increased cAMP, and relaxation of bronchial smooth muscle . It also inhibits the release of inflammatory mediators from mast cells .
Temporal Effects in Laboratory Settings
The effects of Epinephrine-d3 Sulfate change over time in laboratory settings. For instance, repeated immobilization or force swim stress may evoke stress resiliency, as suggested by changes in expression and extinction of fear memory in the fear-potentiated startle paradigm .
Dosage Effects in Animal Models
The effects of Epinephrine-d3 Sulfate vary with different dosages in animal models. For instance, Epinephrine is reserved for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals .
Metabolic Pathways
Epinephrine-d3 Sulfate is involved in various metabolic pathways. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, PNMT . This enzyme is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .
Transport and Distribution
Epinephrine-d3 Sulfate is transported and distributed within cells and tissues. Although catecholamines do not cross the blood–brain barrier, circulating Epinephrine from the adrenal medulla may communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .
Subcellular Localization
It is known that Epinephrine, the non-labeled counterpart, is rapidly released from the adrenal medulla into the portal circulation in response to stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms.
Industrial Production Methods
Industrial production of Epinephrine-d3 Sulfate involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors. The final product is purified using techniques such as crystallization and chromatography to ensure it meets the required specifications for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Epinephrine-d3 Sulfate undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Epinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: Reduction reactions can convert epinephrine to its corresponding dihydroxy derivatives.
Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxy derivatives of epinephrine.
Substitution: Various substituted epinephrine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects but primarily acts on alpha-adrenergic receptors.
Droxidopa: A synthetic amino acid precursor of norepinephrine used to treat neurogenic orthostatic hypotension.
Ephedrine: A sympathomimetic amine used to treat hypotension and nasal congestion.
Uniqueness
Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and clinical research, offering insights that are not easily obtainable with non-deuterated compounds.
References
Propriétés
Numéro CAS |
1346604-62-3 |
|---|---|
Formule moléculaire |
C9H13NO6S |
Poids moléculaire |
266.282 |
Nom IUPAC |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
Clé InChI |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Synonymes |
4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate); 3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)


